Methyl 3-((trimethylsilyl)oxy)-2-butenoate Methyl 3-((trimethylsilyl)oxy)-2-butenoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13392114
InChI: InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6-
SMILES: CC(=CC(=O)OC)O[Si](C)(C)C
Molecular Formula: C8H16O3Si
Molecular Weight: 188.30 g/mol

Methyl 3-((trimethylsilyl)oxy)-2-butenoate

CAS No.:

Cat. No.: VC13392114

Molecular Formula: C8H16O3Si

Molecular Weight: 188.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-((trimethylsilyl)oxy)-2-butenoate -

Specification

Molecular Formula C8H16O3Si
Molecular Weight 188.30 g/mol
IUPAC Name methyl (Z)-3-trimethylsilyloxybut-2-enoate
Standard InChI InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6-
Standard InChI Key OQNKCUVOGBTGDJ-SREVYHEPSA-N
Isomeric SMILES C/C(=C/C(=O)OC)/O[Si](C)(C)C
SMILES CC(=CC(=O)OC)O[Si](C)(C)C
Canonical SMILES CC(=CC(=O)OC)O[Si](C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

Methyl 3-((trimethylsilyl)oxy)-2-butenoate is systematically named according to IUPAC guidelines as methyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate. Common synonyms include:

  • Methyl 3-(trimethylsilyloxy)crotonate

  • 3-(Trimethylsilyloxy)-2-butenoic acid methyl ester

  • Methyl acetoacetate enol trimethylsilyl ether .

Molecular Structure and Bonding

The compound’s structure (Fig. 1) comprises:

  • A crotonate backbone (CH3C=CHCOOCH3\text{CH}_3\text{C=CHCOOCH}_3) with a TMS group (Si(CH3)3\text{Si}(\text{CH}_3)_3) at the β-hydroxy position.

  • Conjugation between the double bond and ester carbonyl, enhancing resonance stabilization.

  • The silyl ether group imparts steric bulk and protects the enol oxygen from nucleophilic attack .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight188.296 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point178.6 ± 23.0 °C (760 mmHg)
Flash Point63.9 ± 0.0 °C
Molecular FormulaC8H16O3Si\text{C}_8\text{H}_{16}\text{O}_3\text{Si}

Synthesis and Reaction Mechanisms

Catalytic Esterification with Ionic Liquids

A high-yield (97.8%) synthesis involves refluxing isoponic acid (52 g) and methanol (48 g) in the presence of the ionic liquid [MIMPS][HSO₄⁻] (0.1 mol) and a NiW/Al-CA catalyst (1.0 g) for 3 hours . The reaction proceeds via acid-catalyzed esterification, where the ionic liquid acts as both solvent and catalyst, enhancing reaction efficiency while adhering to green chemistry principles . Post-reaction, the product is isolated through neutralization with saturated Na₂CO₃, followed by distillation under reduced pressure .

Physical and Chemical Behavior

Thermal Stability and Volatility

The compound’s boiling point (178.6°C) and flash point (63.9°C) indicate moderate thermal stability, necessitating precautions during high-temperature reactions . Its density (0.9 g/cm³) classifies it as less dense than water, influencing solvent selection in biphasic systems .

Reactivity Profiles

  • Nucleophilic Attack: The α,β-unsaturated ester undergoes Michael additions with amines or thiols.

  • Silyl Ether Cleavage: Fluoride ions (e.g., TBAF) cleave the TMS group, regenerating the enol for further functionalization .

  • Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding 3-hydroxy-2-butenoic acid derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

The TMS group serves as a protecting group for enolic hydroxyls during multistep syntheses. For example, it facilitates the production of β-keto esters used in anticoagulants and anti-inflammatory agents .

Polymer Science

Incorporating silicon into polymer backbones enhances thermal resistance. This compound’s dual functionality (ester and silyl ether) enables copolymerization with dienes or epoxides .

Green Chemistry Advancements

The use of recyclable ionic liquid catalysts reduces waste generation, aligning with sustainable manufacturing goals .

Comparative Analysis with Related Compounds

Methyl 3-[(Trimethylsilyl)oxy]butanoate (PubChem CID 560665)

This saturated analog (CAS 55590-74-4) lacks the conjugated double bond, reducing reactivity in Diels-Alder reactions. Its higher molecular weight (190.31 g/mol) and altered boiling point (unreported) highlight structural influences on properties .

Trimethylsilyl 3-Methyl-2-[(trimethylsilyl)oxy]-2-butenoate (NIST 55044-79-6)

The bis-TMS derivative exhibits increased steric hindrance, slowing nucleophilic substitution rates. Its molecular weight (260.48 g/mol) and stability at higher temperatures make it suitable for gas chromatography applications .

Future Directions and Research Gaps

  • Catalyst Optimization: Developing heterogeneous catalysts to improve yield and recyclability.

  • Toxicological Studies: Comprehensive assessments of ecotoxicological impacts.

  • Advanced Materials: Exploring its role in silicon-based nanomaterials for electronics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator